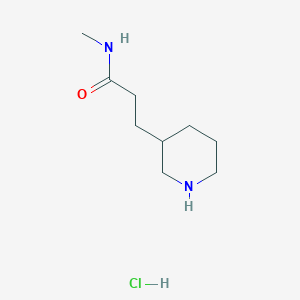

N-Methyl-3-(3-piperidinyl)propanamide hydrochloride

描述

Key identifiers include:

- CAS Number: 1248003-32-8 (primary) ; a conflicting source lists 1609403-81-7 , possibly due to supplier-specific nomenclature.

- Structure: Features a propanamide backbone with N-methyl and 3-piperidinyl substituents. Piperidine derivatives are often explored for CNS-targeting drugs due to their ability to cross the blood-brain barrier .

Structure

3D Structure of Parent

属性

IUPAC Name |

N-methyl-3-piperidin-3-ylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-10-9(12)5-4-8-3-2-6-11-7-8;/h8,11H,2-7H2,1H3,(H,10,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANSRYRYEJTXGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(3-piperidinyl)propanamide hydrochloride typically involves the reaction of N-methyl-3-aminopropanamide with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes steps such as mixing, heating, and cooling, followed by purification techniques like crystallization or chromatography to obtain the final product in high purity .

化学反应分析

Types of Reactions

N-Methyl-3-(3-piperidinyl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine form.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and substituted piperidine derivatives .

科学研究应用

N-Methyl-3-(3-piperidinyl)propanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

作用机制

The mechanism of action of N-Methyl-3-(3-piperidinyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

2.1 Structural Analogs and Key Differences

The following compounds share structural or functional similarities with N-Methyl-3-(3-piperidinyl)propanamide hydrochloride:

2.2 Functional and Commercial Comparison

- Bioactivity: this compound lacks direct pharmacological data, but piperidine-3-yl groups are associated with dopamine receptor modulation . R-IMPP hydrochloride () includes an isoquinolinyl group, which may enhance binding to opioid or serotonin receptors . N-Methyl-3-(methylamino)propanamide hydrochloride () is industrially available (99% purity), suggesting utility in agrochemical formulations.

- Synthesis and Accessibility: this compound is discontinued , whereas N-Methyl-3-(piperidin-2-yl)propanamide hydrochloride remains available at a premium cost . N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide () is synthesized for polyimide monomers, indicating divergent industrial applications .

- Safety and Toxicity: Limited data exist for the target compound. Analog Propanamide, N-(3-chloro-2-methylphenyl)-... () has undefined hazards, while 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride () requires standard lab safety protocols.

生物活性

N-Methyl-3-(3-piperidinyl)propanamide hydrochloride is a chemical compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. It is characterized by a propanamide backbone and a piperidine ring, which contribute to its interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C10H20N2O·HCl

- Molecular Weight : Approximately 206.71 g/mol

The compound's structure allows it to participate in diverse chemical reactions typical of amides and piperidine derivatives, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Research indicates that this compound may function as both an inhibitor and activator depending on the biological context. Its interactions with specific receptors and enzymes suggest potential applications in treating conditions associated with receptor dysfunctions or enzyme malfunctions. However, the precise mechanisms of action remain subjects of ongoing investigation .

Pharmacological Applications

This compound has been studied for its potential roles in:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in pharmacological contexts.

- Receptor Modulation : The compound has shown the ability to modulate receptor activities, influencing physiological responses such as pain perception and mood regulation .

Case Studies and Research Findings

- Enzyme Interaction Studies :

- A study highlighted the compound's ability to inhibit certain enzymes linked to neurochemical pathways, suggesting therapeutic potential in neurological disorders .

- Receptor Binding Affinity :

- Research demonstrated that this compound exhibits binding affinity to receptors associated with pain management, indicating its possible use as an analgesic .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Methylpiperidine | C6H15N | Lacks the propanamide group; primarily studied for basicity. |

| 1-(2-Piperidyl)-N-methylmethanamine | C8H18N2 | Contains an additional amine group; studied for stimulant properties. |

| N,N-Dimethylpiperidinone | C8H15NO | Features a ketone instead of an amide; used in different synthetic pathways. |

The distinct combination of piperidine structure and amide functionality in this compound may contribute to its unique biological activities compared to similar compounds .

常见问题

Q. What are the common synthetic routes for N-Methyl-3-(3-piperidinyl)propanamide hydrochloride, and how do reaction conditions influence purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including amine alkylation, amide coupling, and salt formation. For example, analogous piperidine derivatives are synthesized via nucleophilic substitution (e.g., using 3-piperidinyl precursors with methylating agents like methyl iodide) followed by amidation with activated carboxylic acid derivatives (e.g., EDC/NHS coupling) . Reaction temperature, solvent polarity, and purification methods (e.g., recrystallization vs. column chromatography) critically affect yield and purity. Notably, commercial synthesis of this compound has been discontinued, necessitating in-house preparation .

Q. How is this compound characterized structurally and analytically?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR : - and -NMR to verify methyl, piperidine, and amide moieties.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 210–260 nm .

- Elemental Analysis : Confirmation of chloride content via titration or ion chromatography .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Impermeable gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust.

- Storage : Dry, cool conditions (2–8°C) in airtight containers to prevent hygroscopic degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the receptor-binding affinity of this compound?

- Methodological Answer :

- Radioligand Binding Assays : Use - or -labeled analogs to quantify affinity for neurotransmitter receptors (e.g., serotonin, dopamine receptors). Competitive binding curves and Scatchard analysis determine values .

- Functional Assays : Measure intracellular cAMP or calcium flux in transfected cells (e.g., CHO-K1) expressing target GPCRs .

- Structural Docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses in receptor active sites .

Q. What strategies resolve contradictions in reported pharmacological data for piperidine-based amides?

- Methodological Answer : Contradictions may arise from:

- Purity Variability : Validate batches via HPLC and elemental analysis before biological testing .

- Assay Conditions : Standardize buffer pH, temperature, and cell lines across studies.

- Metabolic Stability : Assess compound stability in plasma (e.g., LC-MS/MS) to differentiate intrinsic activity vs. metabolite effects .

Example: Discrepancies in receptor selectivity may stem from differences in radioligand specificity or membrane preparation methods .

Q. How does structural modification of the piperidine ring influence the compound’s pharmacokinetic profile?

- Methodological Answer :

- SAR Studies : Compare analogs with substituents at the 3-piperidinyl position (e.g., methyl, hydroxy groups).

- LogP Measurement : Determine partition coefficients (shake-flask method) to correlate lipophilicity with membrane permeability .

- In Vitro ADME : Microsomal stability (human liver microsomes) and P-glycoprotein efflux assays predict bioavailability .

Example: Methylation at the piperidine nitrogen may enhance metabolic resistance but reduce aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。